molecular formula C11H14N4O3 B13908557 (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide CAS No. 1415124-70-7

(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide

Cat. No.: B13908557
CAS No.: 1415124-70-7
M. Wt: 250.25 g/mol
InChI Key: FPMKWJHOBZSMBR-PLNGDYQASA-N
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Description

(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(2-(dimethylamino)vinyl)-5-nitropyridine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process can be optimized using techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide
  • (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)propionamide
  • (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups. The presence of both a dimethylamino group and a nitro group in the same molecule allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1415124-70-7

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

N-[4-[(Z)-2-(dimethylamino)ethenyl]-5-nitropyridin-2-yl]acetamide

InChI

InChI=1S/C11H14N4O3/c1-8(16)13-11-6-9(4-5-14(2)3)10(7-12-11)15(17)18/h4-7H,1-3H3,(H,12,13,16)/b5-4-

InChI Key

FPMKWJHOBZSMBR-PLNGDYQASA-N

Isomeric SMILES

CC(=O)NC1=NC=C(C(=C1)/C=C\N(C)C)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)C=CN(C)C)[N+](=O)[O-]

Origin of Product

United States

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